1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
This compound belongs to the pyrazolo-pyridazinone class, characterized by a fused pyrazole-pyridazine core. Key structural features include:
- 1-(3-Chlorophenyl): A chloro-substituted aromatic ring at position 1, which may enhance lipophilicity and influence target binding .
- 6-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl): A piperidine-derived substituent at position 6, likely contributing to solubility and receptor interaction via its amide and tertiary amine moieties .
With a molecular formula of C₂₂H₂₄ClN₅O₂ and molecular weight of 425.9 g/mol, this compound’s physicochemical properties (e.g., logP, solubility) are influenced by its balanced hydrophobic (chlorophenyl, methyl) and polar (piperidinyl-oxoethyl) groups.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-13-6-8-24(9-7-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-4-15(21)10-16/h3-5,10-11,13H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVCHBBPAWHMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane. This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways.
Mode of Action
The compound acts as an inhibitor of SLC15A4. It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with the binding of another protein, TASL, on the cytoplasmic side. This binding event leads to the degradation of TASL.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
1-(3-Chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, commonly referred to by its CAS number 955800-14-3, is a synthetic compound belonging to the pyrazolo-pyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and existing research findings.
The molecular formula of the compound is , with a molecular weight of 399.9 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Research indicates that pyrazole derivatives exhibit various biological activities through several mechanisms:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. They act as inhibitors of BRAF(V600E) and EGFR pathways, which are critical in many cancers .
- Anti-inflammatory Properties : These compounds also demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess significant antimicrobial properties against various pathogens, suggesting a potential role in treating infectious diseases .
Antitumor Effects
A notable study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds containing halogen substituents (e.g., chlorine) exhibited enhanced cytotoxicity. The combination of certain pyrazoles with doxorubicin resulted in a synergistic effect, improving treatment outcomes in resistant cancer types .
Anti-inflammatory Activity
In another investigation, specific pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents .
Case Studies
- Breast Cancer Treatment : A study focused on the combination therapy of a pyrazole derivative with doxorubicin demonstrated improved efficacy in MDA-MB-231 cells. The combination index method confirmed significant synergism, suggesting that this approach could enhance therapeutic outcomes in resistant breast cancer subtypes .
- Antimicrobial Testing : A series of pyrazole derivatives were screened against common bacterial strains. Results showed varying degrees of inhibition, with some compounds achieving MIC values lower than standard antibiotics, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Findings |
|---|---|---|
| Antitumor | Inhibition of BRAF & EGFR | Enhanced cytotoxicity in resistant cell lines |
| Anti-inflammatory | Cytokine modulation | Significant reduction in TNF-alpha and IL-6 |
| Antimicrobial | Bacterial inhibition | MIC values lower than standard antibiotics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues, emphasizing substituent variations and their implications:
Pharmacological and Physicochemical Insights
- Bioactivity: Pyrazolo-pyridazinones and pyrimidines are associated with antitumor, antiviral, and kinase-modulating activities. The 3-chlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition, as seen in Formycin analogs .
- Solubility : Piperidine and amide groups in the target compound likely improve aqueous solubility compared to purely aromatic substituents (e.g., pyridinylmethyl in CAS 955802-45-6) .
- Metabolic Stability : The 4-methylpiperidinyl-oxoethyl group may resist oxidative metabolism better than chloromethyl () or ester-linked () substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
